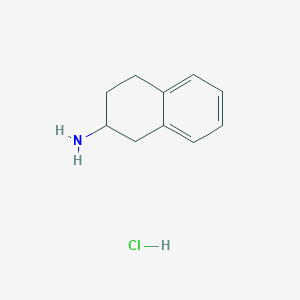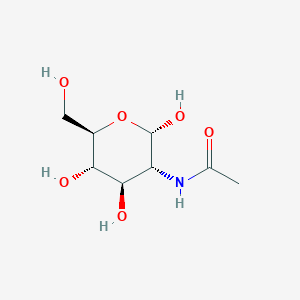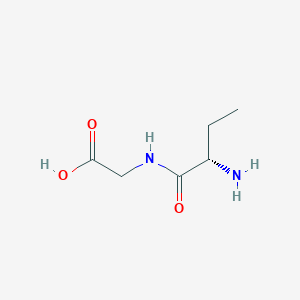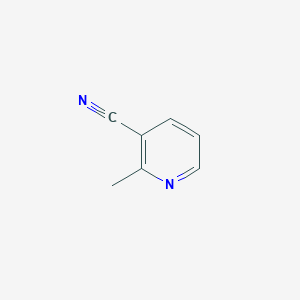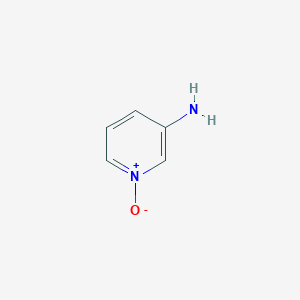
3-Pyridinamine, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinamine, 1-oxide, also known as 3-aminopyridine N-oxide, is a derivative of pyridine with the molecular formula C5H6N2O. This compound is characterized by the presence of an amino group at the third position and an oxide group attached to the nitrogen atom of the pyridine ring. It is a white crystalline solid that is soluble in water and organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinamine, 1-oxide typically involves the oxidation of 3-aminopyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyridinamine, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the oxide group back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-aminopyridine.
Substitution: Substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
3-Pyridinamine, 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research has shown its potential in the development of drugs for treating neurological disorders.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinamine, 1-oxide involves its interaction with various molecular targets. The oxide group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
3-Aminopyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.
Pyridine N-oxide: Lacks the amino group, which limits its use in nucleophilic substitution reactions.
4-Aminopyridine N-oxide: Similar structure but with the amino group at the fourth position, leading to different reactivity and applications.
Uniqueness: 3-Pyridinamine, 1-oxide is unique due to the presence of both the amino and oxide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-oxidopyridin-1-ium-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-2-1-3-7(8)4-5/h1-4H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIBIGDAAQIUKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168012 |
Source


|
| Record name | 3-Pyridinamine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657-32-5 |
Source


|
| Record name | NSC60496 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinamine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



